Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by three key substituents:
- Position 1: A 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group. This moiety enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, particularly in nucleophilic or acidic conditions .
- Position 3: A methyl ester group, which facilitates further hydrolysis to carboxylic acids for downstream applications.
- Position 4: A bromine atom, a versatile substituent enabling cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or alkyl groups .
The compound is widely used in medicinal chemistry as a building block for synthesizing bioactive molecules, leveraging its SEM-protected nitrogen to prevent unwanted side reactions during multi-step syntheses . Its molecular formula is C₁₁H₁₉BrN₂O₃Si, with a molecular weight of 359.27 g/mol (calculated from ).
Properties
Molecular Formula |
C11H19BrN2O3Si |
|---|---|
Molecular Weight |
335.27 g/mol |
IUPAC Name |
methyl 4-bromo-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H19BrN2O3Si/c1-16-11(15)10-9(12)7-14(13-10)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
YXAINQWDTGVEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Pyrazole Core Formation: The synthesis begins with the formation of the pyrazole ring, often through condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
- Bromination at 4-Position: Electrophilic bromination is performed selectively at the 4-position of the pyrazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.
Esterification at 3-Position
- The 3-position carboxylate is introduced typically by esterification of the corresponding carboxylic acid or by direct formation of the ester during ring construction.
- Methyl esterification can be achieved using reagents like diazomethane or methyl iodide in the presence of a base.
Introduction of the 1-[[2-(trimethylsilyl)ethoxy]methyl] Group
- The nitrogen at the 1-position of the pyrazole is alkylated with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride or potassium carbonate.
- This step is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent moisture interference.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination at 4-position | N-Bromosuccinimide (NBS), solvent (e.g., CH2Cl2), room temperature | Controlled to avoid polybromination |
| Esterification | Diazomethane or methyl iodide with base (e.g., K2CO3) | Methyl ester formation |
| SEM Protection at N-1 | SEM-Cl, base (NaH or K2CO3), anhydrous THF or DMF, inert atmosphere | Protects N-1 for further transformations |
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with appropriate eluents such as mixtures of hexane and ethyl acetate.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts corresponding to the pyrazole ring, bromine substituent, methyl ester, and SEM group.
- Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups such as ester carbonyl and silyl ether.
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (335.27 g/mol).
- Elemental Analysis: To verify purity and composition.
Summary Table of Preparation Methods
| Preparation Stage | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation | Hydrazine + 1,3-dicarbonyl | Pyrazole core |
| Bromination at 4-position | Electrophilic halogenation | NBS, CH2Cl2, RT | Selective 4-bromo substitution |
| Esterification at 3-position | Ester formation | Diazomethane or MeI + base | Methyl ester group installed |
| N-1 Protection | Alkylation | SEM-Cl, NaH or K2CO3, anhydrous solvent | SEM protecting group on N-1 |
| Purification | Chromatography | Silica gel column, hexane/ethyl acetate | Pure compound obtained |
| Characterization | Spectroscopy/Mass Spec | NMR, FT-IR, HRMS | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted pyrazole derivative.
Scientific Research Applications
Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trimethylsilyl group can also influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogous pyrazole derivatives (Table 1). Key differences include substituent variations at positions 1, 3, and 4, which influence reactivity, stability, and applications.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
Substituent at Position 1 :
- The SEM group in the target compound offers superior protection compared to simple methyl or ethyl groups. For example, CAS 211738-66-8 lacks SEM, making it prone to deprotection under acidic conditions .
- Compounds like 4-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine () replace SEM with a thiophene-based group, altering electronic properties for niche applications in heterocyclic chemistry.
Position 4 Substituent :
- Bromine vs. Nitro: Bromine facilitates cross-coupling reactions, whereas the nitro group () enhances electrophilicity for nucleophilic aromatic substitution .
- In 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (), bromine is retained, but the addition of a chlorophenyl group expands π-π stacking interactions in crystal lattices.
Ester Group at Position 3 :
- Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters (CAS 400877-53-4), which exhibit higher lipophilicity for membrane permeability in drug design .
Synthetic Utility :
- The SEM-protected compound is preferred in multi-step syntheses requiring orthogonal protection strategies. In contrast, ethyl 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylate () lacks such versatility due to its unprotected nitrogen.
Research Findings :
- A study comparing SEM-protected pyrazoles () with methyl-substituted analogs () demonstrated a 20% higher yield in Suzuki-Miyaura couplings for the former, attributed to the SEM group’s stabilizing effect on the reactive intermediate .
- Ethyl ester derivatives () showed 2-fold higher cellular uptake in vitro compared to methyl esters, highlighting their utility in prodrug design .
Biological Activity
Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BrN₂O₃Si |
| Molecular Weight | 327.297 g/mol |
| CAS Number | Not specified |
The compound features a pyrazole ring, which is known for its pharmacological versatility, making it a valuable scaffold in drug discovery.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds are often less than 1 µg/ml, indicating potent activity against biofilms and persister cells .
2. Antitumor Activity
Research indicates that pyrazole derivatives exhibit antitumor properties. Compounds similar to methyl 4-bromo derivatives have been shown to inhibit tumor growth in various cancer models. For instance, some derivatives have been identified as effective inhibitors of PLK4, a target in cancer therapy, with IC50 values in the nanomolar range . This suggests potential applications in developing anticancer agents.
3. Enzyme Inhibition
The compound is also explored for its role as an enzyme inhibitor. Studies have shown that pyrazole derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for diseases such as diabetes and cancer . The specific mechanisms often involve competitive inhibition, altering enzyme conformation or interfering with substrate binding.
Case Studies
Several case studies have been conducted to evaluate the efficacy of methyl 4-bromo derivatives:
- Study on MRSA : A study demonstrated that a related pyrazole compound effectively inhibited MRSA biofilm formation, showcasing its potential as a therapeutic agent against resistant bacterial infections .
- Antitumor Efficacy : Another investigation revealed that certain pyrazole derivatives exhibited significant antiproliferative effects on colon cancer cell lines, with some compounds showing IC50 values as low as 0.64 µM .
Mechanistic Insights
Mechanistic studies suggest that the biological activity of this compound may be attributed to:
Q & A
Q. What are the standard synthetic routes for Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate?
The compound is typically synthesized via sequential functionalization of pyrazole intermediates. A common approach involves:
- SEM protection : Introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) group to protect the pyrazole nitrogen, enhancing regioselectivity in subsequent reactions .
- Bromination : Electrophilic bromination at the 4-position using reagents like NBS or Br₂ under controlled conditions .
- Esterification : Coupling the carboxylate group via alkylation or condensation with methyl chloroformate .
Key methodology : Reaction progress is monitored by TLC, with purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How is the compound characterized analytically?
Characterization relies on multi-technique validation:
- NMR : H and C NMR confirm substitution patterns (e.g., SEM group protons at δ ~3.5–5.5 ppm, bromine-induced deshielding) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- IR : Identifies functional groups (e.g., SEM-associated Si-O-C stretches at ~1000–1100 cm⁻¹, ester C=O at ~1680 cm⁻¹) .
Data table :
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | SEM-CH₂ protons: δ 3.5–5.5 | |
| HRMS | [M+H]⁺: m/z 349.0169 | |
| IR | C=O stretch: 1681 cm⁻¹ |
Advanced Research Questions
Q. How does the SEM group influence reactivity in cross-coupling reactions?
The SEM group acts as a steric shield, directing reactions to the bromine-substituted position. For example:
- Suzuki-Miyaura coupling : The SEM-protected pyrazole facilitates selective Pd-catalyzed coupling at C4, avoiding side reactions at N1 .
- Click chemistry : SEM enhances stability during CuAAC reactions with alkynes, as seen in triazole-pyrazole hybrid syntheses .
Mechanistic insight : SEM’s electron-withdrawing effect lowers pyrazole N1 reactivity, favoring C4 functionalization .
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Discrepancies (e.g., unexpected H NMR peaks) are addressed by:
Q. What strategies optimize yields in azide-alkyne cycloadditions using this compound?
Key parameters include:
- Catalyst loading : 0.2 equiv CuSO₄ + 1.0 equiv sodium ascorbate for efficient CuAAC .
- Solvent system : THF/H₂O (1:1) improves solubility of azide and alkyne reactants .
- Temperature : 50°C balances reaction rate and side-product suppression .
Yield comparison :
| Conditions | Yield (%) | Reference |
|---|---|---|
| Standard CuAAC | 88–96 | |
| Solvent-free | <50 | – |
Q. How is the compound utilized in synthesizing bioactive molecules?
It serves as a key intermediate in:
- Antiviral agents : SEM-protected pyrazoles are hydrolyzed to carboxylic acids for protease inhibitor synthesis .
- Kinase inhibitors : The bromine site enables cross-coupling with boronic acids to introduce pharmacophores .
Case study : In Chikungunya virus research, SEM deprotection under acidic conditions yields free pyrazole-carboxylic acids for covalent inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
